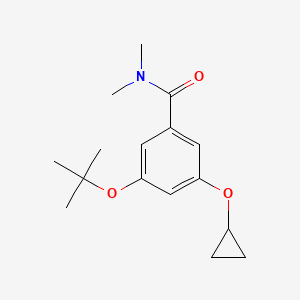
3-Tert-butoxy-5-cyclopropoxy-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butoxy-5-cyclopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C16H23NO3 This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a benzamide core, along with N,N-dimethyl substitutions
Preparation Methods
The synthesis of 3-Tert-butoxy-5-cyclopropoxy-N,N-dimethylbenzamide involves several steps, typically starting with the preparation of the benzamide core. The tert-butoxy and cyclopropoxy groups are then introduced through specific reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .
Chemical Reactions Analysis
3-Tert-butoxy-5-cyclopropoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the benzamide core.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. .
Scientific Research Applications
3-Tert-butoxy-5-cyclopropoxy-N,N-dimethylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound may be used in studies involving enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-5-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The tert-butoxy and cyclopropoxy groups play a crucial role in determining the compound’s reactivity and interaction with biological molecules. The pathways involved may include binding to enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
3-Tert-butoxy-5-cyclopropoxy-N,N-dimethylbenzamide can be compared with other similar compounds, such as:
3-Tert-butoxy-5-cyclopropoxy-N,N-dimethylaniline: Similar structure but with aniline instead of benzamide.
3-Tert-butoxy-5-cyclopropoxy-N,N-dimethylphenylacetamide: Similar structure with phenylacetamide instead of benzamide. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,N-dimethyl-5-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-14-9-11(15(18)17(4)5)8-13(10-14)19-12-6-7-12/h8-10,12H,6-7H2,1-5H3 |
InChI Key |
WEUPDOKULBFOFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)OC2CC2)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-nitrophenyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B14812821.png)
![3-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B14812825.png)
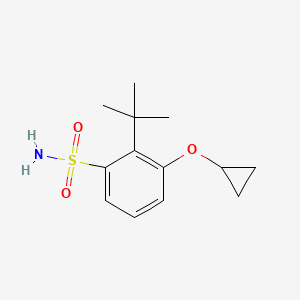

![3,5-dichloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14812847.png)
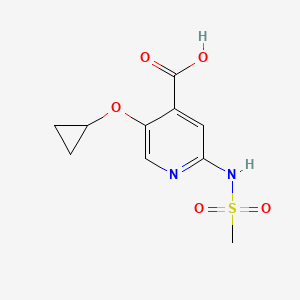

![N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B14812859.png)
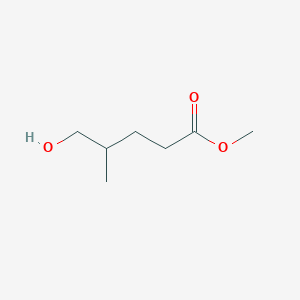

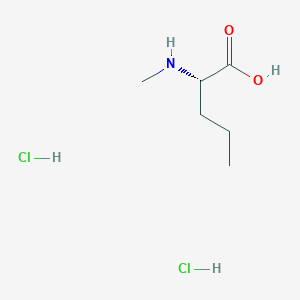
![N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methylbenzohydrazide](/img/structure/B14812888.png)

